molecular formula C16H11Cl2NO5S2 B1425206 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride CAS No. 1373038-63-1

3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride

Cat. No. B1425206
M. Wt: 432.3 g/mol
InChI Key: KDDCVZQQYUBTRK-UHFFFAOYSA-N
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Description

The compound “3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride” is a complex organic molecule. It contains a benzenesulfonyl chloride group, which is an organosulfur compound with the formula C6H5SO2Cl . It also contains a chlorosulfonyl group attached to a phenyl ring, and a 5-methylisoxazole group attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonyl chloride group would likely contribute to the overall polarity of the molecule . The isoxazole ring could potentially introduce some rigidity into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzenesulfonyl chloride is known to be a colorless viscous oil that dissolves in organic solvents . This compound might have similar solubility properties due to the presence of the benzenesulfonyl chloride group .

Scientific Research Applications

  • Amino Acid Derivatives Synthesis :

    • Research by Riabchenko et al. (2020) explored creating amino acid derivatives using a similar sulfonyl chloride compound. This indicates potential use in synthesizing novel amino acid derivatives (Riabchenko et al., 2020).
  • Steric Hindrance Analysis in Molecular Structures :

    • A study by Rublova et al. (2017) examined sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This suggests its use in analyzing steric effects in molecular structures (Rublova et al., 2017).
  • Supramolecular Polymeric Complexes :

    • El-Sonbati et al. (2018) reported on the formation of supramolecular copper(II) polymeric complexes with a structurally similar ligand, indicating potential applications in creating such complexes (El-Sonbati et al., 2018).
  • Synthesis of Antibacterial Derivatives :

    • Behrami (2018) conducted organic syntheses of new derivatives from Chromen-2-one, which included similar sulfonyl chloride compounds, indicating a role in developing antibacterial agents (Behrami, 2018).
  • Investigation of Sulfonylation Reactions :

    • Nara et al. (2001) used 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, using a similar sulfonyl chloride, indicating its utility in studying sulfonylation reactions (Nara et al., 2001).
  • Spectroscopic and Luminescence Studies :

    • Fedyunyaeva and Shershukov (1993) studied compounds like 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides for their spectral and luminescence properties, suggesting its application in spectroscopic research (Fedyunyaeva & Shershukov, 1993).
  • Kinetic Investigation of Substitution Reactions :

    • Rublova et al. (2017) also conducted kinetic investigations on the substitution reactions of similar molecules in aqueous solutions, indicating applications in chemical kinetics studies (Rublova et al., 2017).

Safety And Hazards

Benzenesulfonyl chloride is known to cause severe skin burns and eye damage. It’s also harmful if swallowed . Therefore, this compound might have similar hazards due to the presence of the benzenesulfonyl chloride group .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could focus on studying its biological activity, optimizing its structure for better activity, and assessing its safety profile .

properties

IUPAC Name

3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDCVZQQYUBTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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